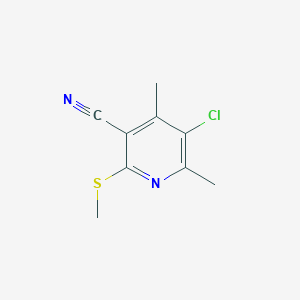

5-chloro-4,6-dimethyl-2-(methylthio)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"5-chloro-4,6-dimethyl-2-(methylthio)nicotinonitrile" is a chemical compound that belongs to the class of nicotinonitriles. These compounds are known for their various chemical and physical properties, which make them of interest in the field of organic chemistry and materials science.

Synthesis Analysis

The synthesis of related nicotinonitrile derivatives has been detailed in various studies. For instance, Coppola and Shapiro (1981) reported the reaction of 2-chloronicotinonitrile with thioureas, leading to different cyclic compounds via displacement reactions (Coppola & Shapiro, 1981). Similarly, Kalogirou and Koutentis (2009) described reactions leading to chloro-substituted nicotinonitriles (Kalogirou & Koutentis, 2009).

Molecular Structure Analysis

The molecular structure and conformation of related compounds have been explored. Tewari and Dubey (2009) investigated the stabilization of molecular networks and conformational tuning in nicotinonitriles through intramolecular interactions (Tewari & Dubey, 2009).

Chemical Reactions and Properties

Nicotinonitriles undergo various chemical reactions, including cyclizations and hydrolysis under different conditions. Shramm and Konshin (1982) studied the reactions of substituted nicotinonitriles with acids, revealing transformations into different heterocyclic compounds (Shramm & Konshin, 1982).

Physical Properties Analysis

The physical properties of nicotinonitrile derivatives have been analyzed in terms of their crystal structures, solvatochromic behavior, and photophysical properties. Ahipa et al. (2014) discussed the synthesis, crystal structure, and photophysical studies of a nicotinonitrile derivative, highlighting its potential as a blue light-emitting material (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of nicotinonitriles include reactivity towards various reagents, formation of hydrogen bonds, and antimicrobial activities. Zhu (2020) described the synthesis, characterization, and antimicrobial activities of nicotinohydrazides derived from nicotinonitriles (Zhu, 2020).

properties

IUPAC Name |

5-chloro-4,6-dimethyl-2-methylsulfanylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2S/c1-5-7(4-11)9(13-3)12-6(2)8(5)10/h1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSPYJQTMVTEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)SC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5634916.png)

![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)

![2-[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5635003.png)

![1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635004.png)

![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)

![1-[5-(4-methoxyphenyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5635023.png)

![(4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5635029.png)